

Benchmarking NiSi: A Comparative Guide to Transition Metal Silicides in Nanoelectronics

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Compound of Interest

Compound Name: Nickel;silicon

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For researchers, scientists, and professionals in nanoelectronics and materials science, the selection of an appropriate contact material is a critical decision that directly impacts device performance and scalability. Nickel monosilicide (NiSi) has emerged as a leading candidate for advanced nanoelectronic devices. This guide provides an objective comparison of NiSi against other prominent transition metal silicides—Titanium Silicide (TiSi₂), Cobalt Silicide (CoSi₂), and Platinum Silicide (PtSi)—supported by experimental data and detailed methodologies.

Performance Metrics: A Quantitative Comparison

The suitability of a silicide for nanoelectronic applications is determined by a combination of its electrical and material properties. Key performance indicators include sheet resistance, contact resistivity, and thermal stability. The following table summarizes typical experimental values for these parameters for NiSi, TiSi₂, CoSi₂, and PtSi. It is important to note that these values can vary depending on the specific fabrication process parameters.

Property	NiSi	TiSi ₂ (C54 phase)	CoSi ₂	PtSi
Sheet Resistance (Ω/sq) for ~50 nm film	4 - 7	3 - 5	4 - 6	8 - 12
Resistivity (μΩ·cm)	14 - 20[1]	13 - 16[2]	14 - 20[2]	28 - 35[2]
Formation Temperature (°C)	350 - 550	650 - 850	550 - 700	300 - 500
Thermal Stability (°C)	~550 - 600	~850	~800	~750[2]
Silicon Consumption (nm Si per nm metal)	~1.8	~2.3	~3.6	~1.3

In-Depth Analysis of Silicide Properties

Nickel Silicide (NiSi) has gained prominence in recent years primarily due to its low formation temperature, which is compatible with the reduced thermal budgets of advanced CMOS manufacturing.[3] Its low silicon consumption is another significant advantage, particularly for the fabrication of ultra-shallow junctions in scaled devices.[1][4] However, the primary drawback of NiSi is its relatively lower thermal stability compared to TiSi₂ and CoSi₂. [5] Above 600°C, NiSi can transform into the high-resistivity NiSi₂ phase, leading to device degradation.[5] To address this, alloying Ni with elements like Platinum (Pt) has been shown to improve its thermal stability.[6]

Titanium Silicide (TiSi₂) was the industry standard for many years. In its low-resistivity C54 phase, it offers excellent thermal stability and low sheet resistance.[7] However, the formation of the C54 phase is nucleation-dependent and can be difficult to achieve in narrow silicon lines, a phenomenon known as the narrow-line effect.[8] This makes TiSi₂ less suitable for highly scaled devices.

Cobalt Silicide (CoSi_2) offers a good combination of low resistivity and high thermal stability.^[5] Unlike TiSi_2 , it does not suffer from the narrow-line effect.^[5] However, CoSi_2 consumes a larger amount of silicon during its formation, which can be problematic for shallow junctions.^[5]

Platinum Silicide (PtSi) is known for its excellent Schottky barrier properties and is often used in infrared detectors and Schottky barrier MOSFETs. It has a relatively low formation temperature but a higher resistivity compared to NiSi , TiSi_2 , and CoSi_2 .^{[2][3]}

Experimental Protocols

To ensure accurate and reproducible benchmarking of these silicides, standardized experimental protocols are essential. Below are detailed methodologies for key characterization techniques.

Sheet Resistance Measurement

Objective: To determine the sheet resistance of the silicide thin film.

Apparatus: Four-point probe measurement system.

Procedure:

- A silicide thin film is formed on a silicon wafer with a dielectric layer for isolation.
- The four-point probe head, consisting of four equally spaced, co-linear tungsten carbide needles, is brought into contact with the silicide film.
- A known DC current is passed through the outer two probes.
- The voltage drop across the inner two probes is measured.
- The sheet resistance (R_s) is calculated using the formula: $R_s = (\pi/\ln(2)) * (V/I) \approx 4.532 * (V/I)$, where V is the measured voltage and I is the applied current.
- Measurements are taken at multiple points across the wafer to assess uniformity.

Contact Resistivity Measurement

Objective: To determine the specific contact resistivity between the silicide and the doped silicon.

Apparatus: Semiconductor parameter analyzer, probe station.

Methodology: The Transmission Line Model (TLM) is a widely used method.

Procedure:

- A specific test pattern, the TLM pattern, is fabricated. This pattern consists of a series of rectangular silicide contacts of fixed width and varying lengths on a doped silicon region.
- The total resistance (R_T) between pairs of adjacent contacts is measured as a function of the distance (L) between them.
- A plot of R_T versus L is generated. The data should fall on a straight line.
- The y-intercept of this line gives $2 * R_c$, where R_c is the contact resistance.
- The specific contact resistivity (ρ_c) is then calculated using the formula: $\rho_c = R_c * A_c$, where A_c is the contact area.

Thermal Stability Assessment

Objective: To evaluate the temperature at which the silicide film begins to degrade.

Apparatus: Rapid Thermal Annealing (RTA) system, X-ray Diffractometer (XRD), Scanning Electron Microscope (SEM), and Atomic Force Microscope (AFM).

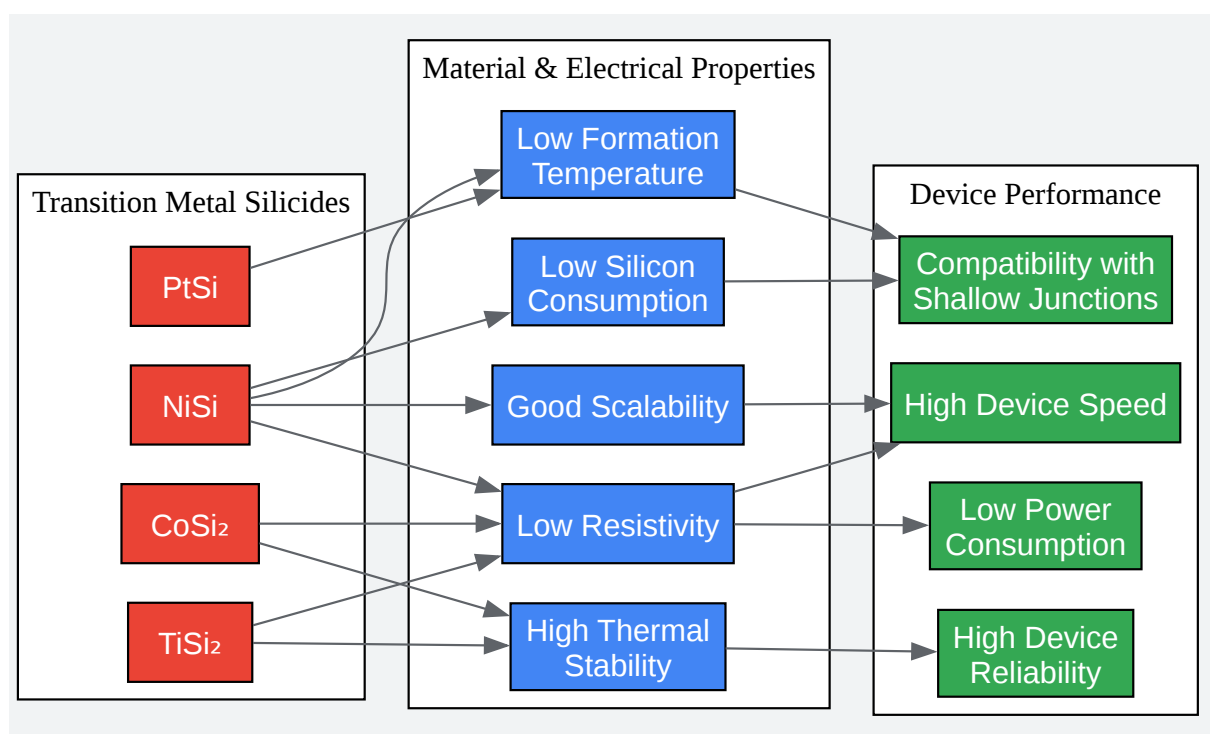
Procedure:

- A series of identical silicide samples are prepared.
- Each sample is subjected to a rapid thermal anneal at a different temperature for a fixed duration (e.g., 30 seconds) in an inert atmosphere (e.g., N_2). The temperature range should span from the formation temperature to well above the expected degradation temperature.

- After annealing, the sheet resistance of each sample is measured using a four-point probe. A sharp increase in sheet resistance indicates film degradation.
- The crystalline phase of the silicide at each temperature is determined using XRD. The appearance of new phases (e.g., NiSi_2) or the disappearance of the desired phase indicates a phase transformation.
- The surface morphology of the annealed films is examined using SEM and AFM to observe agglomeration or other signs of degradation.

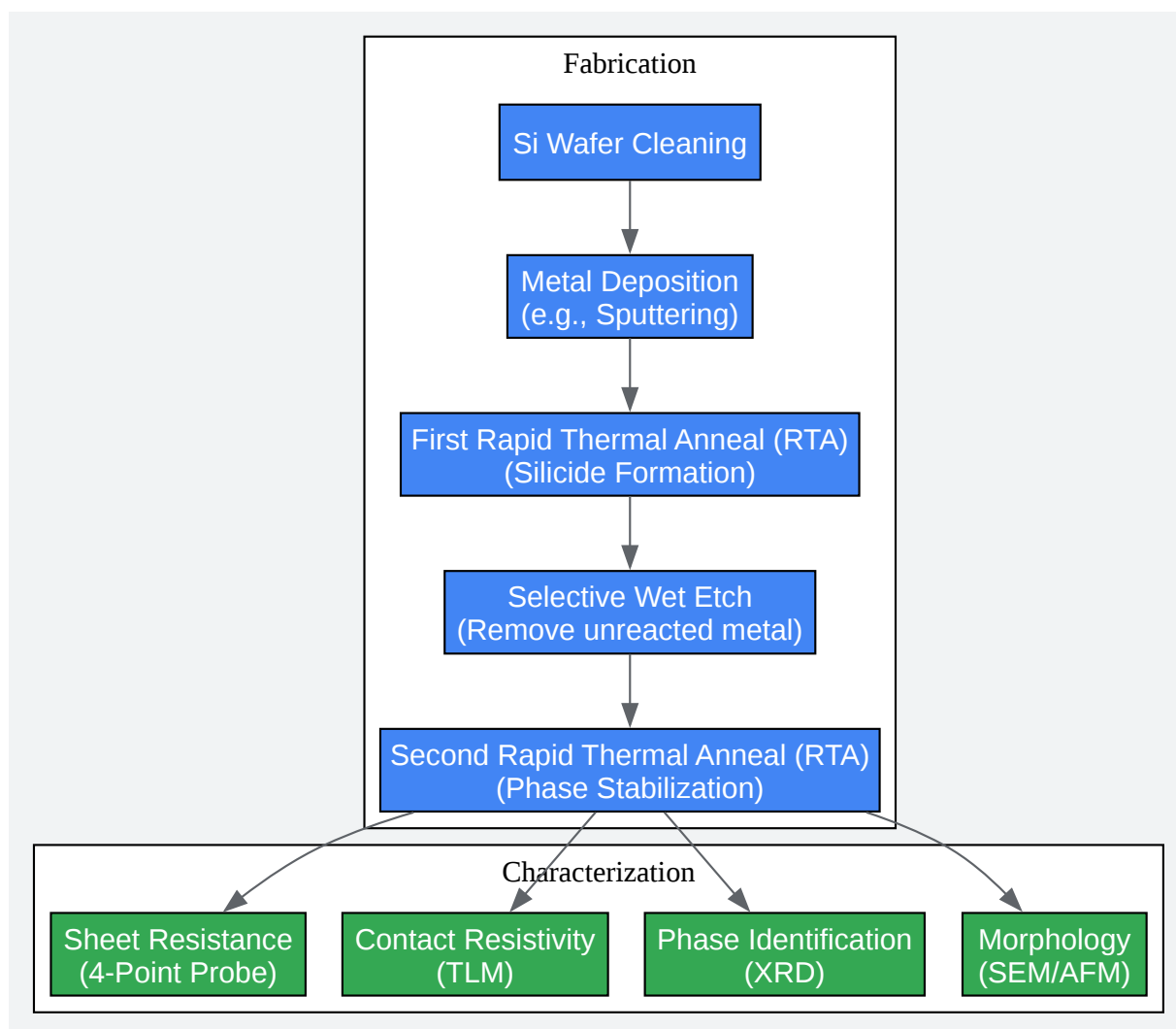
Visualizing Relationships and Workflows

To better understand the interplay of properties and the experimental processes, the following diagrams are provided.



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Caption: Interplay of silicide properties and device performance.



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Caption: Standardized workflow for silicide fabrication and characterization.

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